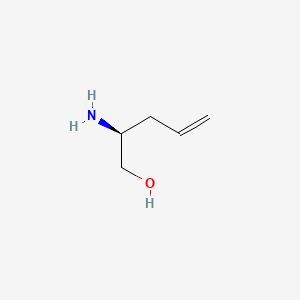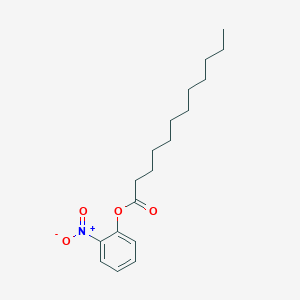
2-Nitrophenyl laurate
Descripción general
Descripción
2-Nitrophenyl laurate is an organic compound that belongs to the class of nitrophenyl esters. It is commonly used as a substrate in enzymatic assays, particularly for the study of lipase activity. The compound consists of a nitrophenyl group attached to a lauric acid moiety, making it a useful tool in biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Nitrophenyl laurate can be synthesized through the esterification of lauric acid with 2-nitrophenol. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitrophenyl laurate primarily undergoes hydrolysis reactions catalyzed by lipases. The hydrolysis of this compound results in the formation of 2-nitrophenol and lauric acid .
Common Reagents and Conditions:
Hydrolysis: The hydrolysis reaction is typically carried out in an aqueous buffer solution at a specific pH and temperature.
Enzymatic Catalysis: Lipases from various sources, such as Candida antarctica lipase B, are commonly used to catalyze the hydrolysis of this compound.
Major Products: The major products formed from the hydrolysis of this compound are 2-nitrophenol and lauric acid .
Aplicaciones Científicas De Investigación
2-Nitrophenyl laurate has a wide range of applications in scientific research:
Biochemistry: It is used as a substrate in enzymatic assays to study the activity of lipases and other esterases.
Biotechnology: The compound is utilized in the development of biosensors and bioassays for detecting lipase activity in various samples.
Pharmaceutical Research: It serves as a model substrate for screening potential inhibitors of lipase enzymes, which are targets for anti-obesity drugs.
Industrial Applications: this compound is employed in the production of structured lipids and other value-added products through enzymatic catalysis.
Mecanismo De Acción
The mechanism of action of 2-nitrophenyl laurate involves its hydrolysis by lipase enzymes. The enzyme binds to the ester bond of the compound, facilitating its cleavage into 2-nitrophenol and lauric acid. The catalytic triad of the lipase, typically consisting of serine, histidine, and aspartate residues, plays a crucial role in the hydrolysis reaction .
Comparación Con Compuestos Similares
4-Nitrophenyl laurate: Similar to 2-nitrophenyl laurate, this compound is also used as a substrate in lipase assays.
2-Nitrophenyl palmitate: This compound has a longer fatty acid chain compared to this compound, which can influence its solubility and enzymatic hydrolysis rate.
Uniqueness: this compound is unique due to its specific structure, which makes it a preferred substrate for studying lipase activity. Its moderate chain length and the presence of the nitro group provide a balance between solubility and reactivity, making it suitable for various biochemical applications .
Propiedades
IUPAC Name |
(2-nitrophenyl) dodecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-2-3-4-5-6-7-8-9-10-15-18(20)23-17-14-12-11-13-16(17)19(21)22/h11-14H,2-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUAHXANKUFFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(4-AMINO-7-((1R,4R)-4-(4-METHYLPIPERAZIN-1-YL)CYCLOHEXYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL)-2-FLUOROPHENYL)-2,3-DICHLOROBENZENESULFONAMIDE](/img/structure/B3256006.png)

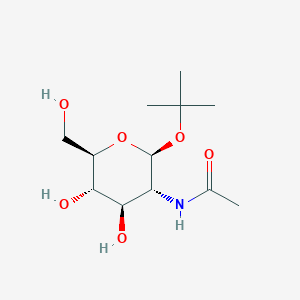
![Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3256020.png)
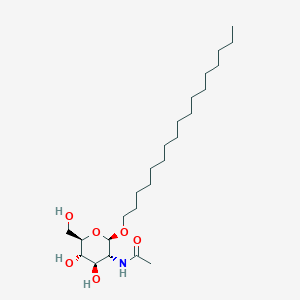

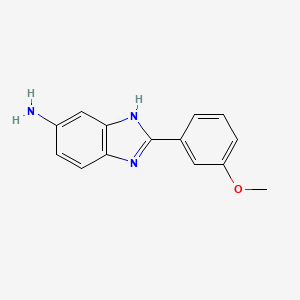
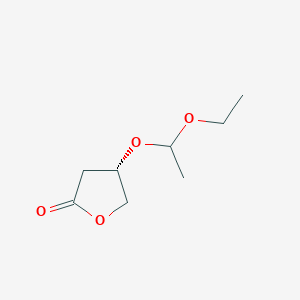

![N-Methyl-N-[(2S)-1-phenylpropan-2-yl]formamide](/img/structure/B3256066.png)

